4-Iodo-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole
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Overview
Description
4-Iodo-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of an iodine atom at the 4-position and a 2,2,3,3-tetrafluoropropyl group at the 1-position of the pyrazole ring. The presence of fluorine atoms and an iodine atom imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of 4-Iodo-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 4-iodopyrazole with 2,2,3,3-tetrafluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
4-Iodo-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of the corresponding hydrogenated pyrazole derivative.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Iodo-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active pharmaceutical ingredient.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Iodo-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain targets. The iodine atom can also participate in halogen bonding interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar compounds to 4-Iodo-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole include other halogenated pyrazoles and fluorinated organic compounds. For example:
4-Bromo-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole: Similar structure but with a bromine atom instead of iodine.
4-Iodo-1-(2,2,3,3-tetrafluoropropyl)-1H-imidazole: Similar structure but with an imidazole ring instead of a pyrazole ring.
The uniqueness of this compound lies in its specific combination of halogen and fluorine atoms, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C6H5F4IN2 |
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Molecular Weight |
308.02 g/mol |
IUPAC Name |
4-iodo-1-(2,2,3,3-tetrafluoropropyl)pyrazole |
InChI |
InChI=1S/C6H5F4IN2/c7-5(8)6(9,10)3-13-2-4(11)1-12-13/h1-2,5H,3H2 |
InChI Key |
WCPVHVMPQWBNNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1CC(C(F)F)(F)F)I |
Origin of Product |
United States |
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